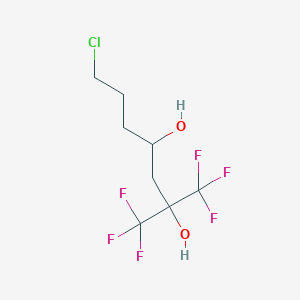
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol (CTF) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CTF is a fluorinated analog of cholesterol and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been found to interact with cell membranes in a similar way to cholesterol. It has been shown to increase membrane fluidity and modulate the function of membrane proteins. 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has also been found to inhibit the formation of amyloid plaques in Alzheimer's disease by binding to beta-amyloid peptides.
Biochemische Und Physiologische Effekte
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the function of ion channels and transporters, which can have implications for neuronal signaling and synaptic transmission. 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has also been found to inhibit the formation of amyloid plaques in Alzheimer's disease, which could have therapeutic implications for the treatment of this disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol in lab experiments is its similarity to cholesterol. This allows researchers to study the effects of cholesterol on cell membranes without the confounding effects of other cholesterol analogs. One limitation of using 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol. One direction is to further explore its effects on ion channels and transporters, which could have implications for the treatment of neurological disorders. Another direction is to study the effects of 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol on other membrane proteins and lipid rafts. Additionally, further research is needed to determine the therapeutic potential of 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol for the treatment of Alzheimer's disease.
Synthesemethoden
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol can be synthesized using a three-step process. The first step involves the reaction of 2,3,3-trichloro-1,1,1-trifluoropropene with trifluoromethyl lithium to yield 2,3,3-trichloro-1,1,1-trifluoropropanol. The second step involves the reaction of 2,3,3-trichloro-1,1,1-trifluoropropanol with lithium aluminum hydride to yield 2,3,3-trichloro-1,1,1-trifluoropropane. The final step involves the reaction of 2,3,3-trichloro-1,1,1-trifluoropropane with sodium hydroxide to yield 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been found to have a wide range of scientific research applications. It has been used as a tool to study the structure and function of cell membranes. 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has also been used to study the role of cholesterol in the formation of amyloid plaques in Alzheimer's disease. Additionally, 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been used to study the effects of cholesterol on the function of ion channels and transporters.
Eigenschaften
CAS-Nummer |
101913-68-2 |
|---|---|
Produktname |
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol |
Molekularformel |
C8H11ClF6O2 |
Molekulargewicht |
288.61 g/mol |
IUPAC-Name |
7-chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol |
InChI |
InChI=1S/C8H11ClF6O2/c9-3-1-2-5(16)4-6(17,7(10,11)12)8(13,14)15/h5,16-17H,1-4H2 |
InChI-Schlüssel |
PJCDWTGBDBTSLG-UHFFFAOYSA-N |
SMILES |
C(CC(CC(C(F)(F)F)(C(F)(F)F)O)O)CCl |
Kanonische SMILES |
C(CC(CC(C(F)(F)F)(C(F)(F)F)O)O)CCl |
Synonyme |
7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)-2,4-heptanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



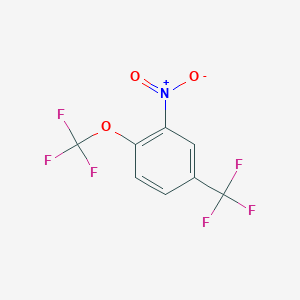
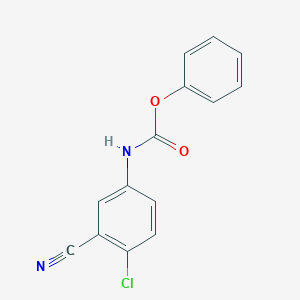
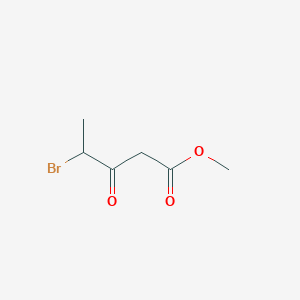
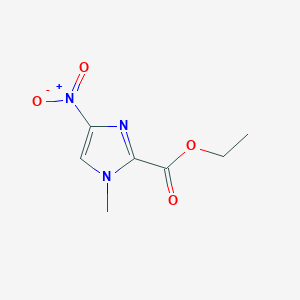
![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
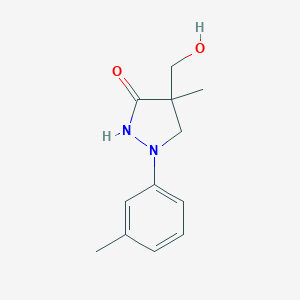
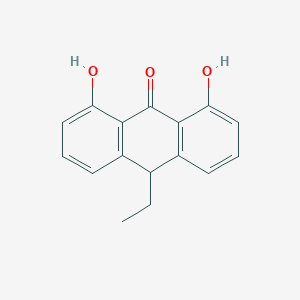
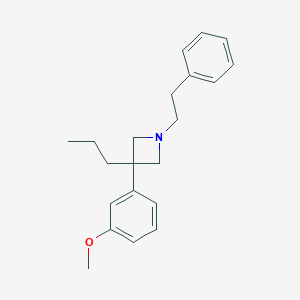
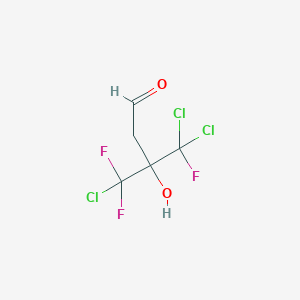
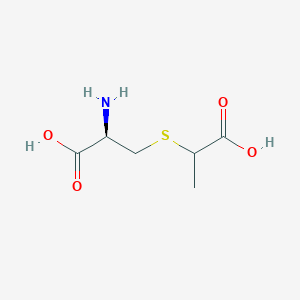
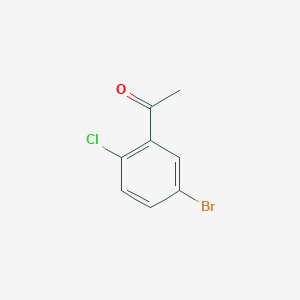
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
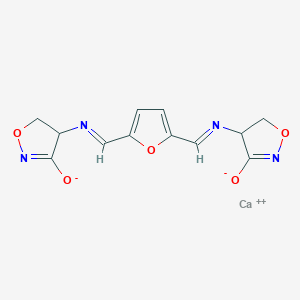
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)